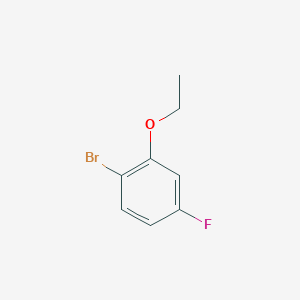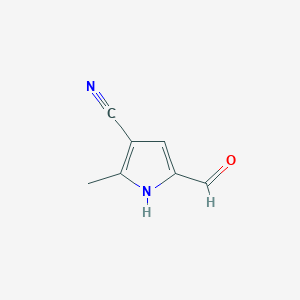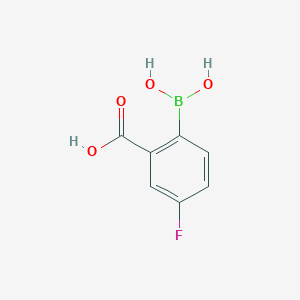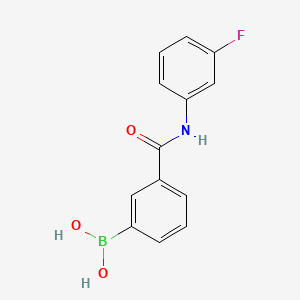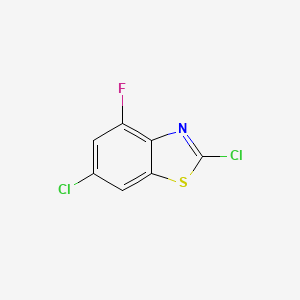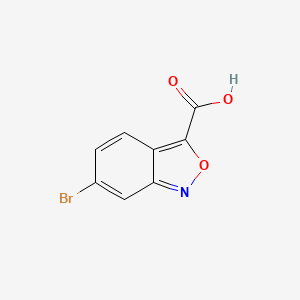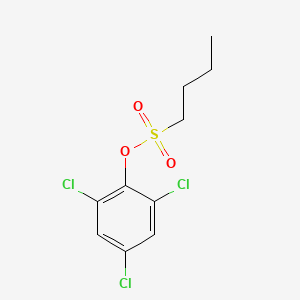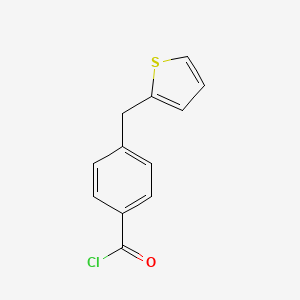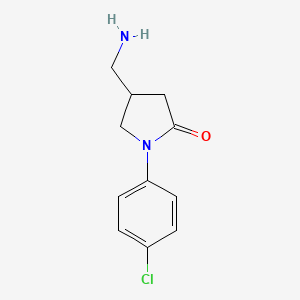
2-(Piperidin-1-ylmethyl)aniline sulfate
Descripción general
Descripción
“2-(Piperidin-1-ylmethyl)aniline sulfate” is an organic compound . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular formula of “2-(Piperidin-1-ylmethyl)aniline sulfate” is C12H20N2O4S . The InChI code is 1S/C12H18N2.H2O4S/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14;1-5(2,3)4/h2-3,6-7H,1,4-5,8-10,13H2; (H2,1,2,3,4) .Physical And Chemical Properties Analysis
“2-(Piperidin-1-ylmethyl)aniline sulfate” is a solid at room temperature . The molecular weight is 288.37 g/mol .Aplicaciones Científicas De Investigación
Synthesis of Highly Substituted Piperidines
One study describes the use of 1-Methyl-2-oxopyrrolidinium hydrogen sulfate ([Hpyro][HSO4]) as an ionic liquid catalyst for the one-pot three-component synthesis of highly substituted piperidines. This method involves the reaction of aromatic aldehydes, anilines, and β-ketoesters, showcasing an efficient pathway for synthesizing complex piperidine structures with good to high yields, leveraging simple and readily available precursors (Sajadikhah et al., 2012).
Functionalized Piperidine Derivatives via Acidic Ionic Liquids
Another approach for synthesizing functionalized piperidine derivatives is highlighted, where acidic ionic liquids catalyze one-pot, pseudo five-component, and diastereoselective synthesis. This method employs aromatic aldehydes, substituted anilines, and ethyl/methyl acetoacetate, illustrating the versatility of acidic ionic liquids in facilitating complex organic reactions (Shaterian & Azizi, 2013).
Chemical Oxidative Polymerization
The oxidative polymerization of anilinium sulfate versus aniline is studied, revealing insights into the polymerization mechanism and the synthesis of polyaniline materials. This research contributes to the understanding of conductive polymers, offering potential applications in material science and engineering (Ćirić-Marjanović et al., 2008).
High-Temperature Oxidation of Aniline
Investigation into the high-temperature oxidation of aniline to synthesize polyaniline–sulfate salt with nanofiber morphology presents a novel methodology for creating electrode materials for symmetric supercapacitors. This study underscores the importance of innovative synthesis techniques in developing advanced materials for energy storage applications (Palaniappan et al., 2011).
Green Catalysis for Piperidine Derivatives
The development of nanomagnetically modified ferric hydrogen sulfate as a reusable green catalyst for synthesizing highly functionalized piperidine derivatives demonstrates an environmentally friendly approach to chemical synthesis. This catalyst facilitates the preparation of complex organic molecules, emphasizing sustainability in chemical processes (Rahimizadeh et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-(piperidin-1-ylmethyl)aniline;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.H2O4S/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14;1-5(2,3)4/h2-3,6-7H,1,4-5,8-10,13H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTINXKLGLPAALL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-ylmethyl)aniline sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



